molecular formula C11H11N5 B043366 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline CAS No. 122457-31-2

2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline

Cat. No. B043366
M. Wt: 216.26 g/mol
InChI Key: DVCCCQNKIYNAKB-BMSJAHLVSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-f]quinoxaline derivatives, including structures similar to 2-amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, often involves condensation reactions, intramolecular cyclizations, and nucleophilic substitutions. For example, imidazo[1,2-a]quinoxalines can be synthesized from quinoxaline by condensation with haloesters or by intramolecular cyclization of a keto moiety on an intracyclic nitrogen atom. These processes explore the reactivity of the heterocycle through various reactions including electrophilic substitution and lithiation, leading to a series of derivatives confirmed by NMR and comparison with literature data (Parra et al., 2001).

Scientific Research Applications

  • Proteomics Research

    • Summary of Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
    • Methods of Application : The specific methods of application in proteomics research are not provided in the available resources .
    • Results or Outcomes : The specific results or outcomes from its use in proteomics research are not provided in the available resources .
  • Isotope Dilution Analysis

    • Summary of Application : Isotope dilution analysis with 2-amino-8-methyl-3-(trideuteromethyl)-3H-imidazo[4,5-f]quinoxaline was used to quantify certain compounds .
    • Methods of Application : In isotope dilution analysis, a known amount of an isotopically enriched standard is added to the sample. The isotopic composition of the resulting mixture is then measured, and the concentration of the analyte in the original sample is calculated from this data .
    • Results or Outcomes : The specific results or outcomes from its use in isotope dilution analysis are not provided in the available resources .
  • Food Safety Analysis

    • Summary of Application : This compound is used in the analysis of heterocyclic aromatic amines in commercially available meat products and process flavours .
    • Methods of Application : After sample preparation by Extrelut treatment, subsequent solid phase extraction applying propylsulphonic and C18 silica cartridges, as well as derivatization with 3,5-bis-trifluoromethylbenzyl bromide, high resolution gas chromatography-mass spectrometry (HRGC-EIMS) analysis in the selected ion monitoring mode was performed .
    • Results or Outcomes : The detection limit of 1 ng/g was sufficient for routine analysis, i.e. to obtain an initial insight into the grade of a potential heterocyclic aromatic amine contamination of food or process flavours .
  • Molecular Electronics and Photonics

    • Summary of Application : Its structure makes it a candidate for studies in molecular electronics and photonics, where its potential for electron delocalization is of interest for creating novel conductive materials .
    • Methods of Application : The specific methods of application in molecular electronics and photonics are not provided in the available resources .
    • Results or Outcomes : The specific results or outcomes from its use in molecular electronics and photonics are not provided in the available resources .
  • Carcinogen Studies

    • Summary of Application : 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a food-derived carcinogen that is found in high temperature-cooked meats and tobacco smoke . It is often used as a (pro)carcinogen for chemoprevention studies .
    • Methods of Application : In humans, IQ is metabolized by the cytochrome (CYP) P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .
    • Results or Outcomes : The specific results or outcomes from its use in carcinogen studies are not provided in the available resources .
  • Chemical Synthesis
    • Summary of Application : This compound is often used in chemical synthesis due to its unique structure and properties .
    • Methods of Application : The specific methods of application in chemical synthesis are not provided in the available resources .
    • Results or Outcomes : The specific results or outcomes from its use in chemical synthesis are not provided in the available resources .

Safety And Hazards

The safety and hazards of 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline are not explicitly mentioned in the search results. However, it is always important to handle chemicals with care and follow safety protocols.


Future Directions

The future directions of research involving 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or materials safety data sheets.


properties

IUPAC Name

8-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCCCQNKIYNAKB-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2)C)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425997
Record name 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline

CAS RN

122457-31-2
Record name 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline
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2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline
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2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline
Reactant of Route 6
2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline

Citations

For This Compound
4
Citations
B Stavric, BPY Lau, TI Matula, R Klassen… - Food and chemical …, 1997 - Elsevier
In an ongoing survey, the presence of heterocyclic aromatic amines (HAAs) was determined in processed, ready-to-eat meat products sold as 'meat cuts'. HAAs area group of recently …
Number of citations: 20 www.sciencedirect.com
H Hashimoto, T Hanaoka, M Kobayashi… - … of Chromatography B, 2004 - Elsevier
A column-switching liquid chromatography–mass spectrometry was developed for quantification of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in human hair. Hair sample …
Number of citations: 25 www.sciencedirect.com
H Kataoka, T Inoue, N Ikekita, K Saito - Analytical and bioanalytical …, 2014 - Springer
Heterocyclic amines (HCAs) formed in cooked meats and fish are mutagens and carcinogens in rodents and nonprimates. Exposure to HCAs may also be a risk factor for human tumors, …
Number of citations: 27 link.springer.com
H Kataoka, T Inoue, K Saito, H Kato, K Masuda - Analytica Chimica Acta, 2013 - Elsevier
Mutagenic and carcinogenic heterocyclic amines (HCAs) are formed during heating of various proteinaceous foods, but human exposure to HCAs has not yet been elucidated in detail. …
Number of citations: 33 www.sciencedirect.com

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